molecular formula C16H16N2O5 B1224471 ethyl 3-oxo-2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]butanoate

ethyl 3-oxo-2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]butanoate

Cat. No.: B1224471
M. Wt: 316.31 g/mol
InChI Key: GCXUTYCABPTIIE-UHFFFAOYSA-N
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Description

ethyl 3-oxo-2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]butanoate is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinone derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]butanoate typically involves the reaction of 6-oxo-1-phenyl-3-pyridazinyl with butanoic acid ethyl ester under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-oxo-2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

ethyl 3-oxo-2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]butanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 3-oxo-2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]butanoate is unique due to its specific structural features and the presence of both pyridazinone and butanoic acid ethyl ester moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

ethyl 3-oxo-2-(6-oxo-1-phenylpyridazin-3-yl)oxybutanoate

InChI

InChI=1S/C16H16N2O5/c1-3-22-16(21)15(11(2)19)23-13-9-10-14(20)18(17-13)12-7-5-4-6-8-12/h4-10,15H,3H2,1-2H3

InChI Key

GCXUTYCABPTIIE-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)C)OC1=NN(C(=O)C=C1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(C(=O)C)OC1=NN(C(=O)C=C1)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-oxo-2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]butanoate
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ethyl 3-oxo-2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]butanoate
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ethyl 3-oxo-2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]butanoate

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